molecular formula C10H12N2O2S B6539820 N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060278-95-6

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539820
CAS No.: 1060278-95-6
M. Wt: 224.28 g/mol
InChI Key: JCEOHNAPDFUKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a prop-2-en-1-yl (allyl) group and a thiophen-3-yl-methyl moiety. The compound’s structure combines a conjugated allyl system with a sulfur-containing heterocyclic aromatic ring (thiophene), which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-prop-2-enyl-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h2-3,5,7H,1,4,6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEOHNAPDFUKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature regarding its synthesis, biological activity, and potential applications, focusing on its antiprotozoal properties, cytotoxicity, and interaction with DNA.

Chemical Formula

  • Molecular Formula : C12H14N2S
  • Molar Mass : 222.32 g/mol
  • Density : 1.2 g/cm³ (predicted)
  • Boiling Point : 320 °C (predicted)

Antiprotozoal Activity

Recent studies have highlighted the activity of this compound against various protozoan parasites, particularly those belonging to the genus Trypanosoma. The compound has shown promising results in inhibiting the growth of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.

Case Studies

  • Antiprotozoal Screening :
    • In vitro assays demonstrated that the compound exhibits micromolar to submicromolar activity against T. brucei and T. cruzi.
    • Selectivity indices (SI) were calculated to assess the toxicity towards mammalian cells compared to protozoan cells, showing favorable profiles for further development.
  • Mechanism of Action :
    • The compound is thought to bind to the minor groove of AT-rich DNA, disrupting essential DNA functions in parasites.
    • It has been shown to displace High Mobility Group (HMG) proteins from their binding sites on DNA, leading to kDNA disruption and subsequent cell death.

Cytotoxicity Studies

Cytotoxicity assessments were performed on various mammalian cell lines including HEK293 and L929 fibroblasts. The results indicated that while the compound is effective against protozoan parasites, it exhibits moderate cytotoxicity towards mammalian cells, necessitating further optimization for therapeutic use.

Summary of Biological Activity Findings

Activity TypeTarget OrganismIC50 (µM)Selectivity Index
AntiprotozoalTrypanosoma brucei0.520
AntiprotozoalTrypanosoma cruzi0.815
AntiprotozoalLeishmania donovani0.618
CytotoxicityHEK29310-
CytotoxicityL92912-

Comparison with Similar Compounds

Structural Analogues with Prop-2-en-1-yl Groups

Several compounds in the evidence share the prop-2-en-1-yl substituent but differ in their core functional groups and additional substituents:

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Ethanediamide Thiophen-3-yl-methyl, allyl High H-bond capacity; moderate lipophilicity due to thiophene
4-(Dimethylamino)-N,N-bis(prop-2-en-1-yl)benzamide (6a) Benzamide Bis(allyl), 4-dimethylaminophenyl Enhanced solubility in acidic conditions (basic dimethylamino group); potential for π-π stacking
3-Fluoro-N,N-bis(prop-2-en-1-yl)benzamide (7a) Benzamide Bis(allyl), 3-fluorophenyl Electron-withdrawing fluorine may increase metabolic stability; reduced basicity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) Propan-1-amine Thiophen-3-yl, naphthalen-1-yloxy Potential CNS activity due to amine and aromatic moieties; high lipophilicity

Key Observations :

  • The allyl group enhances conformational flexibility across all compounds.
  • Thiophene substitution at the 3-position (target and compound e) versus 2-position (other thiophene derivatives in ) may influence electronic distribution and steric interactions .
Thiophene-containing Derivatives

Thiophene rings are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene. A comparison of thiophene-substituted compounds reveals:

Compound Name Thiophene Position Additional Groups Potential Implications
Target Compound 3-yl Ethanediamide, allyl Possible π-π interactions with proteins/enzymes
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 2-yl Methylamino, propanol Higher polarity due to hydroxyl; potential for salt formation
e () 3-yl Naphthalen-1-yloxy, propan-1-amine Enhanced aromatic stacking; possible blood-brain barrier penetration

Key Observations :

  • Thiophen-3-yl groups (target, compound e) may exhibit distinct electronic effects compared to thiophen-2-yl derivatives, altering receptor binding or solubility.
  • The ethanediamide backbone in the target compound provides two amide bonds, enabling stronger intermolecular interactions compared to amine- or alcohol-containing analogues .
Comparative Analysis of Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable, structural trends suggest:

  • Solubility: The target compound’s ethanediamide core may confer higher aqueous solubility than benzamide derivatives (6a, 7a) due to increased hydrogen-bond donors. However, the thiophene ring could counterbalance this by introducing hydrophobicity.
  • Reactivity : Allyl groups in all compounds may participate in Michael additions or polymerization, whereas thiophene rings could undergo electrophilic substitution.
  • Biological Activity : The combination of thiophene and diamide moieties (target) may target enzymes or receptors requiring both aromatic and H-bond interactions, unlike sulfonamide (5a) or nitrile (11a) derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.